2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that features a pyrazole ring and an isoindole-dione moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and pyrazole groups makes it a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-[2-(3-aminopyrazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-11-5-6-16(15-11)7-8-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7-8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUDLNVLPPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Formation of the Isoindole-Dione Moiety: The isoindole-dione moiety can be synthesized through the cyclization of phthalic anhydride with primary amines.
Coupling of the Pyrazole and Isoindole-Dione Moieties: The final step involves coupling the pyrazole derivative with the isoindole-dione moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products
Oxidation Products: Nitroso and nitro derivatives of the compound.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Halogenated, alkylated, and acylated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of various diseases:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The isoindole structure may enhance this activity by interacting with cellular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : Some studies suggest that compounds containing pyrazole rings show significant antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .
The biological implications of this compound are noteworthy:
- Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions in metabolic disorders .
- Neuroprotective Effects : Preliminary studies indicate that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
Material Science
In material science, the unique properties of the compound allow for innovative applications:
- Polymer Development : The compound's ability to form stable complexes can be utilized in synthesizing new polymers with enhanced mechanical and thermal properties.
- Nanotechnology : Its incorporation into nanostructures has been explored to improve drug delivery systems, enhancing the bioavailability and efficacy of pharmaceuticals.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including the target compound. The results indicated that modifications to the isoindole structure significantly enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development.
Case Study 2: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of the compound was tested against multi-drug resistant bacteria. The findings demonstrated a notable reduction in bacterial viability, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound is known to affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: A simpler analog with similar reactivity but lacking the isoindole-dione moiety.
2,3-Dihydro-1H-isoindole-1,3-dione: Another analog that lacks the pyrazole ring but shares the isoindole-dione structure.
Uniqueness
2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the pyrazole and isoindole-dione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
The compound 2-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindoline and pyrazole, which are known for their diverse biological activities. This article synthesizes current research findings to elucidate its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 258.28 g/mol. The structure features a pyrazole ring linked to an isoindole moiety, which is essential for its biological functions.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Anti-inflammatory Activity : Isoindoline derivatives have been shown to inhibit pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition reduces the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
- Antioxidant Properties : The compound may possess antioxidant capabilities by scavenging free radicals and enhancing the body’s antioxidant defenses, potentially mitigating oxidative stress-related damage .
- Anticancer Activity : Preliminary studies suggest that the compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This is supported by findings that similar pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines .
Biological Evaluations
Several studies have evaluated the biological activity of pyrazole derivatives, including the target compound. Below is a summary table of key findings:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that isoindoline derivatives can reduce inflammation markers in murine models. The administration of these compounds led to decreased levels of IL-6 and TNF-α in serum samples, indicating their potential as anti-inflammatory agents .
- Anticancer Studies : In vitro assays targeting various cancer cell lines (e.g., HeLa and MCF7) showed that compounds similar to our target inhibited cell growth significantly. The mechanism involved apoptosis induction as evidenced by increased caspase activity .
- Synergistic Effects : Research indicated that combining this compound with standard chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines, suggesting potential for use in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
